molecular formula C9H16N2O3 B1521366 (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate CAS No. 672883-23-7

(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Cat. No. B1521366
CAS RN: 672883-23-7
M. Wt: 200.23 g/mol
InChI Key: PFHVTCWJHBHEFA-LURJTMIESA-N
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Description

“(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O3 . It has a molecular weight of 200.24 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” involves several steps. In one method, an azido ester is reacted with 10 percent Pd/C in methanol under 40 psi hydrogen gas pressure for 1 hour . The reaction mixture is then filtered and the filtrate is evaporated to yield the crude product. This product is then purified by chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carbamate group . The carbamate group is further attached to a tert-butyl group .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 200.24 . The compound has a boiling point of 394.0±31.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Complex Molecules

(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate serves as a precursor or intermediate in the synthesis of a wide array of complex organic compounds. For example, it has been used in the photoredox-catalyzed amination of o-hydroxyarylenaminones to access 3-aminated chromones, showcasing its role in facilitating cascade reactions under mild conditions to construct diverse amino pyrimidines, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Crystallographic and Structural Analysis

It has also been a subject of crystallographic and structural analysis to understand the properties of certain carbamate derivatives better. This includes studies on hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners, highlighting the molecule's role in forming specific crystal structures and molecular orientations due to its dipole moment and hydrogen bonding capabilities (Baillargeon et al., 2014).

Catalysis and Reaction Mechanisms

Further research has explored its application in catalysis and reaction mechanisms. For instance, divalent heteroleptic ytterbium complexes involving carbamate ligands have shown effectiveness as catalysts for intermolecular styrene hydrophosphination and hydroamination, demonstrating the compound's utility in enhancing the efficiency of specific catalytic processes (Basalov et al., 2014).

Methodological Developments

The compound has been pivotal in methodological developments within organic synthesis, such as in the preparation and study of carbamate derivatives, where its structural properties facilitate the formation of three-dimensional architectures through a complex interplay of strong and weak hydrogen bonds (Das et al., 2016).

Safety and Hazards

“(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” is classified as a warning hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHVTCWJHBHEFA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666922
Record name tert-Butyl [(3S)-5-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

CAS RN

672883-23-7
Record name tert-Butyl [(3S)-5-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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